molecular formula C2F4S2 B167489 2,2,4,4-Tetrafluoro-1,3-dithietane CAS No. 1717-50-6

2,2,4,4-Tetrafluoro-1,3-dithietane

Cat. No.: B167489
CAS No.: 1717-50-6
M. Wt: 164.15 g/mol
InChI Key: MPOCEMBRPHOCMK-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrafluoro-1,3-dithietane is a unique organosulfur compound characterized by its four fluorine atoms and a dithietane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetrafluoro-1,3-dithietane typically involves the reaction of sulfur tetrafluoride with a suitable precursor. One common method includes the reaction of 1,3-dithietane with sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetrafluoro-1,3-dithietane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,2,4,4-Tetrafluoro-1,3-dithietane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studying sulfur-fluorine interactions in biological systems.

    Industry: Used in the development of advanced materials and as a precursor for other fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1,3-dithietane: Similar in structure but with different fluorine atom positions.

    2,2,4,4-Tetrafluoro-1,3-dithiolane: Contains a dithiolane ring instead of a dithietane ring.

    2,2,4,4-Tetrafluoro-1,3-dioxolane: Contains an oxygen atom in place of sulfur.

Uniqueness

2,2,4,4-Tetrafluoro-1,3-dithietane is unique due to its specific arrangement of fluorine atoms and the presence of a dithietane ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,4,4-tetrafluoro-1,3-dithietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4S2/c3-1(4)7-2(5,6)8-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOCEMBRPHOCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(SC(S1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169147
Record name 2,2,4,4-Tetrafluoro-1,3-dithietane
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Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1717-50-6
Record name 2,2,4,4-Tetrafluoro-1,3-dithietane
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Record name 2,2,4,4-Tetrafluoro-1,3-dithietane
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Record name Tetrafluoro-1,3-dithietane
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Record name 2,2,4,4-Tetrafluoro-1,3-dithietane
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Record name 2,2,4,4-tetrafluoro-1,3-dithietane
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Record name 2,2,4,4-TETRAFLUORO-1,3-DITHIETANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetrafluoro-1,3-dithietane
Customer
Q & A

Q1: What types of non-covalent interactions can 2,2,4,4-Tetrafluoro-1,3-dithietane engage in?

A: this compound is capable of forming chalcogen bonds through its sulfur atoms. Studies have shown that it forms complexes with Lewis bases like dimethyl sulfide and trimethylphosphine. These interactions are primarily driven by electrostatics and dispersion forces. [] Additionally, the presence of fluorine atoms in the molecule promotes the formation of intermolecular C–S⋯F chalcogen bonds, as observed in its crystal structure. []

Q2: How does the presence of fluorine atoms influence the crystal structure of this compound compared to its chlorinated analog?

A: The crystal structure of this compound is dominated by intermolecular C–S⋯F chalcogen bonds, where the fluorine atoms act as electron acceptors due to their high electronegativity. [] In contrast, 2,2,4,4-Tetrachloro-1,3-dithietane exhibits intermolecular C–Cl⋯Cl halogen bonds, showcasing how the nature of the halogen atom influences intermolecular interactions and packing within the crystal lattice. []

Q3: Can this compound be used to study rotational spectroscopy?

A: Yes, this compound has been successfully utilized in rotational spectroscopy studies. Researchers have used Fourier transform microwave spectroscopy to analyze the rotational spectra of its complex with difluoromethane, providing valuable insights into the structure and bonding characteristics of the sulfur-fluorine chalcogen bond. []

Q4: What are the known reactions involving this compound and Lewis acids?

A: this compound reacts with strong Lewis acids like AsF5 and SbF5. These reactions can lead to the formation of stable 2,4,4-Trifluoro-1,3-dithietan-2-ylium salts. [] These salts can further react with halide ions (Cl-, Br-, I-) to yield various halogen-substituted 1,3-dithietane derivatives. []

Q5: Are there alternative synthetic routes to obtain halogenated derivatives of 1,3-dithietane starting from this compound?

A: Yes, halogen exchange reactions have been reported. For example, reacting this compound with chlorine monofluoride (ClF) in specific conditions can lead to the formation of fluorinated and fluorooxodithietanes. [] This highlights the versatility of this compound as a starting material for synthesizing a range of halogenated 1,3-dithietane derivatives. []

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